molecular formula C12H19ClN2 B2954565 (1-Ethyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;hydrochloride CAS No. 2411288-89-4

(1-Ethyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;hydrochloride

Cat. No.: B2954565
CAS No.: 2411288-89-4
M. Wt: 226.75
InChI Key: NFTYECIALPNPKY-UHFFFAOYSA-N
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Description

“(1-Ethyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;hydrochloride” is a chemical compound . It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in recent years due to their versatile applications . For instance, a series of 3,4-dihydro-2(1H)-quinolinone derivatives having sigma-1 receptor (σ1R) antagonist activity have been synthesized . The synthesis involves the use of N-(1′-alkoxy)cyclopropyl-2-haloanilines as starting reagents, with cyclopropane ring expansion in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” contains total 30 bond(s); 14 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 primary amine(s) (aromatic), and 1 tertiary amine(s) (aromatic) .


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse and complex. For instance, 1-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-3-(4-methylphenyl)-1-[2-(4-morpholinyl)ethyl]thiourea is a quinoline derivative that has been manually annotated by a third party .

Scientific Research Applications

Quinoline Derivatives in Medical Research

Quinoline compounds, such as hydroxychloroquine and chloroquine, have been extensively studied for their therapeutic applications, particularly in treating autoimmune diseases and malaria. These compounds are known for their anti-inflammatory effects and have been utilized in various therapeutic contexts, including the treatment of rheumatoid arthritis and lupus erythematosus. One study highlights the management of patients undergoing hydroxychloroquine therapy, discussing the potential ocular side effects and recommending monitoring strategies for patients on these medications (Weisinger, Pesudovs, & Coffin, 2000).

Neurological Implications

Quinoline derivatives have also been implicated in neurological research, with studies examining their effects on neurotransmitter receptors. For instance, one study investigated a novel, selective 5-HT(1A) antagonist's human brain occupancy, indicating potential applications in treating anxiety and mood disorders (Rabiner et al., 2002). Another area of interest is the neurotoxic potential of certain quinoline compounds, with research into their impact on the central nervous system and the mechanisms of action (Heyes et al., 1992).

Clinical Toxicology

The role of quinoline derivatives in toxicology has been explored, particularly regarding their potential neurotoxic effects following inhalation or ingestion. Studies have documented cases of acute neurologic deficits and other adverse reactions, emphasizing the need for awareness and caution in handling these compounds (Senussi & Chalise, 2015).

Properties

IUPAC Name

(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-2-14-7-3-4-11-8-10(9-13)5-6-12(11)14;/h5-6,8H,2-4,7,9,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAGULVVAQBYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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